molecular formula C7H5BrFI B3031344 4-(Bromomethyl)-1-fluoro-2-iodobenzene CAS No. 260050-97-3

4-(Bromomethyl)-1-fluoro-2-iodobenzene

Cat. No. B3031344
M. Wt: 314.92 g/mol
InChI Key: XFHUCASFWPULRF-UHFFFAOYSA-N
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Description

The compound "4-(Bromomethyl)-1-fluoro-2-iodobenzene" is a halogenated aromatic molecule that is not directly mentioned in the provided papers. However, related compounds such as 1-bromo-4-[18F]fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene have been studied for their potential use in various chemical syntheses and applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related halogenated benzene compounds has been explored through various methods. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared by nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination, achieving an overall yield of 30% .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the nature of the halogen substituents and their interactions. For example, in 4-halotriaroylbenzenes, the structural determinants include C-X...O=C interactions, with type-II I...I interactions being significant in the 4-iodo derivative . These interactions can affect the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Halogenated benzene compounds can participate in various chemical reactions, including nucleophilic aromatic substitution and palladium-promoted cross-coupling reactions. The presence of halogen substituents such as bromine and iodine can facilitate these reactions by acting as good leaving groups. For example, 1-bromo-4-[18F]fluorobenzene has been used in 18F-arylation reactions and Pd-catalyzed coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the halogen atoms present in the molecule. The electron-withdrawing effects of fluorine and the heavier halogens like bromine and iodine can impact the compound's boiling point, solubility, and reactivity. The synthesis of these compounds often requires optimization of conditions such as reaction time, temperature, and choice of solvent to achieve high yields and purity .

Scientific Research Applications

Aminocarbonylation of Iodobenzene Derivatives

Aminocarbonylation of various iodobenzene derivatives, including those with substituents like fluoro, chloro, and bromo, has been extensively studied. For instance, Marosvölgyi-Haskó et al. (2016) explored the reactivity of iodoaromatics possessing electron-withdrawing groups in the 4-position, such as fluoro and bromo, in the aminocarbonylation process. This process, using a palladium(0) catalyst, resulted in carboxamide and ketocarboxamide type compounds through single and double carbon monoxide insertion. The study found that 4-substituents with negative Hammett constants decrease reactivity, whereas those with positive constants increase it (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

Synthesis of Bromomethyl-Fluorobenzene Compounds

The synthesis of compounds like 1,2-bis(bromomethyl)-4-fluorobenzene has been a subject of research due to their potential applications in various chemical reactions. Guo Zhi-an (2009) described a method involving diazotization and bromination reactions, focusing on optimizing reaction conditions such as material rate, time, and temperature. This research contributes to the development of efficient synthetic routes for such compounds (Guo Zhi-an, 2009).

Vibrational Spectra of Halobenzene Cations

The study of vibrational spectra of halobenzene cations, including those substituted with fluorine, chlorine, bromine, and iodine, provides insight into their electronic properties. Kwon et al. (2002) conducted mass-analyzed threshold ionization spectrometry to determine the ionization energies of these compounds. This research aids in understanding the electronic structure and reactivity of halobenzene cations (Kwon, Kim, & Kim, 2002).

Application in Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene (BFMB) has been investigated as a bi-functional electrolyte additive for lithium-ion batteries. Zhang Qian-y (2014) reported that BFMB can polymerize electrochemically to form a protective film, enhancing the thermal stability and safety of lithium-ion batteries. This additive does not negatively impact the normal cycle performance of the batteries (Zhang Qian-y, 2014).

Safety And Hazards

  • Lachrymatory Properties : Unlike most benzyl halides, 4-(Bromomethyl)-1-fluoro-2-iodobenzene is not lachrymatory .

properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHUCASFWPULRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594330
Record name 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-fluoro-2-iodobenzene

CAS RN

260050-97-3
Record name 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-3-iodotoluene (50 g, 210 mMol), N-bromosuccinimide (37.7 g, 212 mMol) and 2,2′-azobis-(2-methylpropionitrile) (348 mg, 2.12 mMol) were dissolved in carbon tetrachloride (300 mL) under an atmosphere of dry N2. The mixture was heated to reflux for 4 hours and then cooled to ambient temperature. The mixture was concentrated under vacuum and triturated with Et2O. The filtrate was successively washed with water, aqueous saturated NaHCO3 and brine. The ether layer was dried over MgSO4, filtered and concentrated under vacuum to give a red oil. The oil was chromatographed on flash silica gel eluting with hexanes to give 33.8 g of the titled compound as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
348 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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